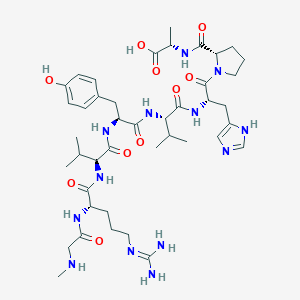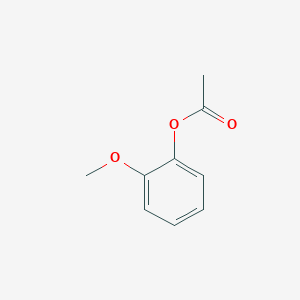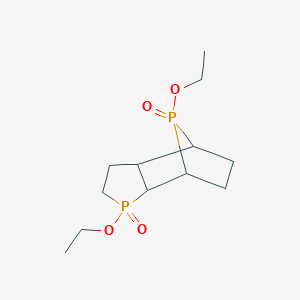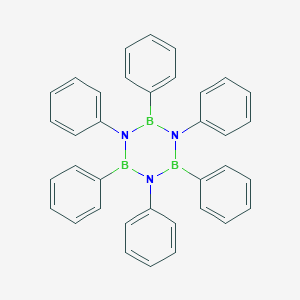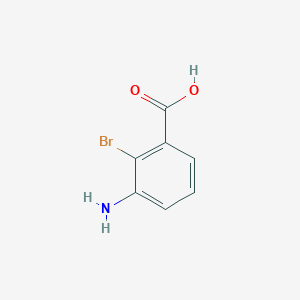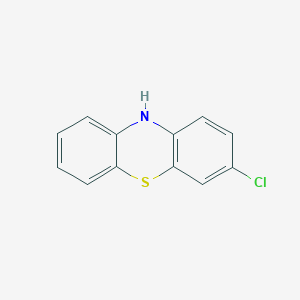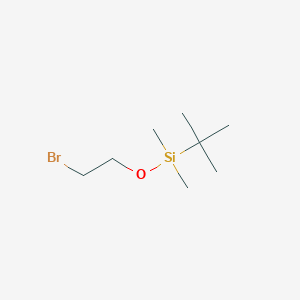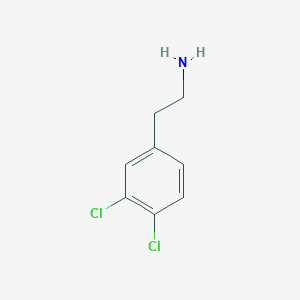![molecular formula C10H26OS2Si2 B108409 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol CAS No. 18001-52-0](/img/structure/B108409.png)
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential use as a feed additive for livestock. DMPT is a sulfur-containing organic compound that is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is not fully understood. It is believed that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol acts as a methionine analog, which can stimulate the synthesis of cysteine and other sulfur-containing amino acids. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol may also act as a hydrogen sulfide donor, which can regulate various physiological processes in animals.
Biochemische Und Physiologische Effekte
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been shown to have a number of biochemical and physiological effects on animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve the digestibility of feed, increase the absorption of nutrients, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also regulate the expression of genes involved in sulfur metabolism, which can have a positive impact on animal health and performance.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is also relatively inexpensive compared to other feed additives. However, 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has some limitations for laboratory experiments. The compound is highly reactive and can react with other compounds in the feed, which can affect the results of experiments. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also have variable effects on different animal species, which can make it difficult to generalize the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, which can provide insights into its potential uses in animal nutrition and health. Future research can also focus on the effects of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol on different animal species and the optimal dosage and timing of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol administration.
Synthesemethoden
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is synthesized through a multi-step process, which involves the reaction of 3-mercaptopropionic acid with dimethylchlorosilane, followed by the reaction of the resulting product with dimethyldichlorosilane. The final product is obtained by reacting the intermediate product with propane-1-thiol. The synthesis of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been extensively studied for its potential use as a feed additive for livestock. Research has shown that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve feed efficiency, increase growth rate, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has also been studied for its potential use as a biomarker for sulfur metabolism in animals.
Eigenschaften
CAS-Nummer |
18001-52-0 |
|---|---|
Produktname |
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
Molekularformel |
C10H26OS2Si2 |
Molekulargewicht |
282.6 g/mol |
IUPAC-Name |
3-[[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C10H26OS2Si2/c1-14(2,9-5-7-12)11-15(3,4)10-6-8-13/h12-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
IAVCFZPUOKBIHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Kanonische SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Andere CAS-Nummern |
18001-52-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




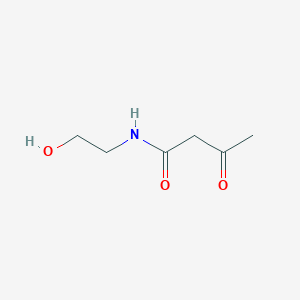
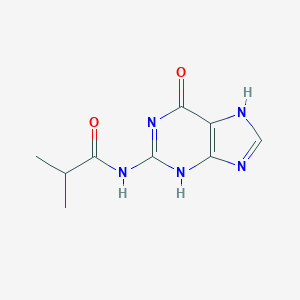
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
